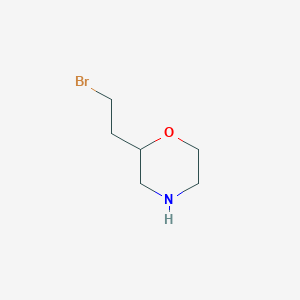
2-(2-Bromoethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)morpholine: is an organic compound that belongs to the class of morpholines It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Monoalkylation of Morpholine: One common method for preparing 2-(2-Bromoethyl)morpholine involves the monoalkylation of morpholine with 1,2-dibromoethane.
Green Synthesis: Recent advancements have introduced green synthesis methods that utilize ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines.
Industrial Production Methods: Industrial production of this compound generally follows the monoalkylation route due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)morpholine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azidoethylmorpholine, thiocyanatoethylmorpholine, or various amine derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2-Bromoethyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its activity against certain biological targets, including enzymes and receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)morpholine largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the bromoethyl group, used widely in organic synthesis and as a solvent.
4-(2-Bromoethyl)morpholine: A positional isomer with the bromoethyl group attached to the fourth position of the morpholine ring.
2-(2-Chloroethyl)morpholine: A similar compound where the bromine atom is replaced by chlorine, often used in similar applications but with different reactivity.
Uniqueness: 2-(2-Bromoethyl)morpholine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler morpholine derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C6H12BrNO |
|---|---|
Peso molecular |
194.07 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)morpholine |
InChI |
InChI=1S/C6H12BrNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
Clave InChI |
KHHDYDHETWAYPO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


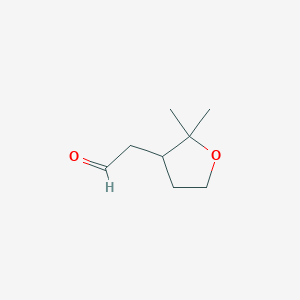

![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
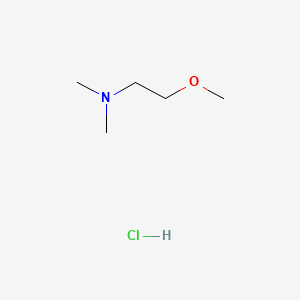

![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
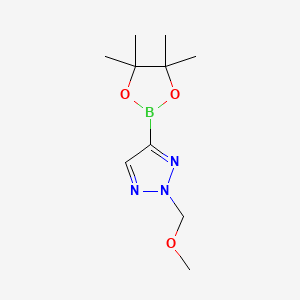
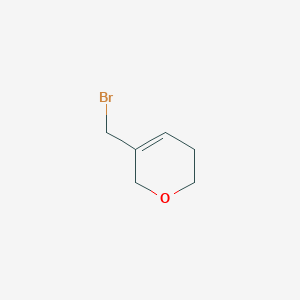
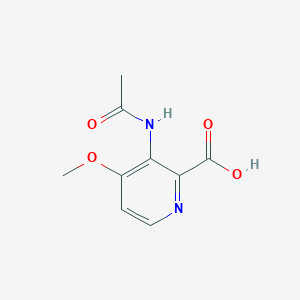
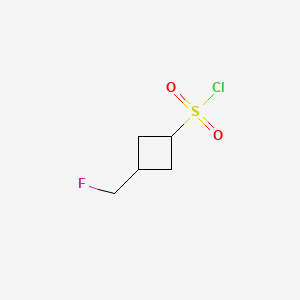
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
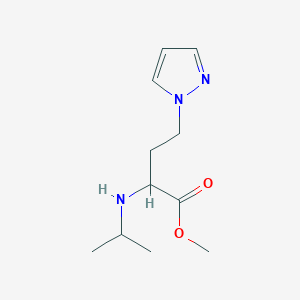
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
